Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethyl ester group, a sulfonyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonyl chloride: The starting material, 4-chlorobenzenesulfonyl chloride, is reacted with acetic anhydride to form 4-chlorophenylsulfonyl acetate.
Amidation: The 4-chlorophenylsulfonyl acetate is then reacted with 4-aminobenzoic acid to form the corresponding amide.
Esterification: Finally, the amide is esterified with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-chlorophenyl)sulfonyl]acetate
- Ethyl [(4-chlorophenyl)sulfinyl]acetate
Comparison
Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate is unique due to the presence of both the sulfonyl and amide groups, which provide distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-[[2-(4-chlorophenyl)sulfonylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-2-24-17(21)12-3-7-14(8-4-12)19-16(20)11-25(22,23)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGDMYLKIGBYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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